molecular formula C12H16ClNO2 B1439155 1-Benzylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 608142-09-2

1-Benzylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No. B1439155
M. Wt: 241.71 g/mol
InChI Key: LFWISXSUMOTUQQ-UHFFFAOYSA-N
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Description

1-Benzylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 608142-09-2 . It has a molecular weight of 241.72 . The IUPAC name for this compound is 1-benzyl-3-pyrrolidinecarboxylic acid hydrochloride .


Molecular Structure Analysis

The InChI code for 1-Benzylpyrrolidine-3-carboxylic acid hydrochloride is 1S/C12H15NO2.ClH/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,14,15);1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Asymmetric Synthesis and Antibacterial Properties

1-Benzylpyrrolidine-3-carboxylic acid hydrochloride demonstrates promising applications in the field of medicinal chemistry. For instance, its asymmetric synthesis and the properties of its enantiomers have been explored, particularly in relation to their antibacterial properties. One study highlights the development of efficient asymmetric syntheses of enantiomers of a quinolonecarboxylic acid class antibacterial agent, exhibiting significant in vitro and in vivo activity against bacteria, including Pseudomonas aeruginosa (Rosen et al., 1988).

Microwave Assisted Synthesis and Antimicrobial Activity

Another research area involves microwave-assisted synthesis of derivatives of 1-Benzylpyrrolidine-3-carboxylic acid and its antimicrobial applications. A study on this synthesized 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, finding one particular compound to be the most potent product with significant antimicrobial properties (Sreekanth & Jha, 2020).

Bioconjugation in Aqueous Media

The compound's role in bioconjugation in aqueous media is also noteworthy. A study used 1-Benzylpyrrolidine-3-carboxylic acid in the mechanism of amide formation with carbodiimide, providing insights into the reactions of carboxylic acids with amines in water-based solutions, relevant for bioconjugation chemistry (Nakajima & Ikada, 1995).

Synthesis of Biologically Active Compounds

It is also a key chiral building block for the synthesis of biologically active compounds. A study presented a practical and efficient synthesis method for a specific stereoisomer of 1-Benzylpyrrolidine-3-carboxylic acid, a process demonstrated at a pilot scale, which is significant for the production of various biologically active molecules (Ohigashi et al., 2010).

Selective Ligand Synthesis

The synthesis of a 1-benzyl derivative of a compound starting from a related pyrrolidine derivative has been explored, with findings suggesting potential selectivity towards metabotropic glutamate receptors, making it a useful pharmacological research tool (Tueckmantel et al., 1997).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

1-benzylpyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWISXSUMOTUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylpyrrolidine-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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